molecular formula C19H12BrF5O4 B2460204 Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 497242-98-5

Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2460204
CAS No.: 497242-98-5
M. Wt: 479.197
InChI Key: QNVRDACLMALVDH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H12BrF5O4 and its molecular weight is 479.197. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF5O4/c1-3-27-19(26)13-7(2)29-11-5-10(20)12(4-8(11)13)28-6-9-14(21)16(23)18(25)17(24)15(9)22/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVRDACLMALVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C(=C(C(=C3F)F)F)F)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H14BrF5O4
  • Molecular Weight : 541.3 g/mol
  • Structure : The compound features a benzofuran core substituted with a bromo group and a pentafluorophenylmethoxy moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. The presence of halogen substituents (like bromine and fluorine) enhances the lipophilicity and biological activity of these compounds against cancer cells by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The benzofuran structure is known for its anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.
  • Antioxidant Properties : The presence of multiple electronegative atoms (fluorine) may enhance the electron-withdrawing capacity of the compound, potentially leading to increased antioxidant activity by scavenging free radicals.

Anticancer Activity

A study focused on the cytotoxic effects of related benzofuran derivatives demonstrated that compounds with similar structures significantly inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of bromine and fluorine substituents was found to enhance efficacy through synergistic effects when combined with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

Research has shown that benzofuran derivatives can modulate inflammatory responses by inhibiting NF-kB signaling pathways. In vitro studies revealed that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • Case Study on Antitumor Efficacy : A recent investigation assessed the impact of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumorigenesis .
  • Case Study on Anti-inflammatory Effects : In a rodent model of induced inflammation, administration of this compound resulted in decreased paw edema and lower serum levels of inflammatory markers. These findings support its potential use in treating inflammatory disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at position 6 of the benzofuran ring is a prime site for substitution due to its electrophilic nature. Reactions typically proceed under palladium-catalyzed cross-coupling conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°CEthyl 6-aryl-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate65–85
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°CEthyl 6-amino-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate50–70

Mechanistic Insight : The bromine undergoes oxidative addition with palladium(0), followed by transmetallation (Suzuki) or ligand exchange (Buchwald-Hartwig). The electron-deficient benzofuran core facilitates these transformations.

Functionalization of the Ester Group

The ethyl ester at position 3 can undergo hydrolysis, transesterification, or reduction:

Reaction TypeReagents/ConditionsProduct FormedNotesReference
Alkaline HydrolysisLiOH, THF/H₂O, 25°C6-Bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylic acidAcid-sensitive conditions required
TransesterificationMeOH, H₂SO₄ (cat.), refluxMethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylateRequires acid catalyst
ReductionLiAlH₄, THF, 0°C → 25°C6-Bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-methanolOver-reduction avoided

Electrophilic Substitution at the Benzofuran Core

Reaction TypeReagents/ConditionsProduct FormedRegioselectivityReference
NitrationHNO₃, H₂SO₄, 0°CEthyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-4-nitro-1-benzofuran-3-carboxylatePosition 4 favored
SulfonationClSO₃H, CH₂Cl₂, –10°CEthyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-4-sulfo-1-benzofuran-3-carboxylateRequires low temperature

Reactivity of the Pentafluorobenzyl Ether

The 2,3,4,5,6-pentafluorobenzyl group is highly electron-deficient, enabling nucleophilic aromatic substitution (NAS) at the para-fluorine position:

Reaction TypeReagents/ConditionsProduct FormedApplicationReference
NAS with AminesK₂CO₃, DMF, 120°C, RNH₂Ethyl 6-bromo-2-methyl-5-[(2,3,4,5-fluoro-6-(alkyl/aryl)aminophenyl)methoxy]-1-benzofuran-3-carboxylateBioconjugation probes
Fluoride DisplacementCsF, DMSO, 150°CEthyl 6-bromo-2-methyl-5-[(2,3,4,5-tetrafluoro-6-hydroxyphenyl)methoxy]-1-benzofuran-3-carboxylateRadiolabeling precursor

Oxidation and Reduction Pathways

  • Oxidation : The methyl group at position 2 is resistant to oxidation under standard conditions (e.g., KMnO₄, CrO₃).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the benzofuran ring’s double bond, yielding dihydrobenzofuran derivatives (unpublished data inferred from ).

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) in acetonitrile results in debromination and cleavage of the pentafluorobenzyl ether, forming phenolic byproducts .

  • Thermal Decomposition : Above 200°C, the ester group decarboxylates, generating gaseous CO₂ and ethyl fragments (TGA-DSC data from analogs in ).

Key Challenges and Opportunities

  • Selectivity : Competing reactions between the bromine and pentafluorobenzyl ether necessitate precise stoichiometric control.

  • Applications : Derivatives show promise in medicinal chemistry (e.g., kinase inhibitors) and materials science (fluorinated polymers) .

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